![molecular formula C9H7BrO2S2 B1462410 2-Bromo-3-tieno[3,2-b]tiofeno carboxilato de etilo CAS No. 2055722-78-4](/img/structure/B1462410.png)

2-Bromo-3-tieno[3,2-b]tiofeno carboxilato de etilo

Descripción general

Descripción

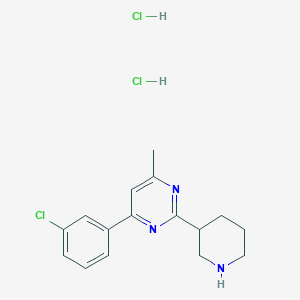

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H7BrO2S2 and a molecular weight of 291.18 . It is used as a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments .

Synthesis Analysis

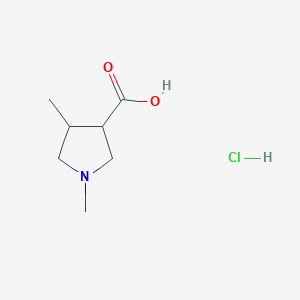

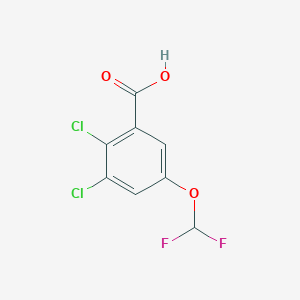

The synthesis of Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate and its derivatives often involves condensation reactions . For example, a convenient method for the synthesis of thieno [3,2-c]pyridinones was developed using desaminated aminothiophenes as precursors .Molecular Structure Analysis

The molecular structure of Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring containing one sulfur atom .Physical And Chemical Properties Analysis

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate has a predicted boiling point of 365.3±37.0 °C and a predicted density of 1.682±0.06 g/cm3 .Aplicaciones Científicas De Investigación

2-Bromo-3-tieno[3,2-b]tiofeno carboxilato de etilo: , también conocido como 5-bromo-tieno[3,2-b]tiofeno-6-carboxilato de etilo, es un compuesto versátil con varias aplicaciones en investigación científica. Aquí se presenta un análisis exhaustivo que se centra en aplicaciones únicas:

Fotovoltaica orgánica (OPV)

Este compuesto se utiliza en el diseño y síntesis de semiconductores orgánicos para aplicaciones OPV debido a su capacidad de absorción, niveles de energía y estabilidad térmica .

Química medicinal

Sirve como intermedio clave para la síntesis de productos farmacéuticos que abordan enfermedades como el cáncer, la inflamación y las infecciones bacterianas .

Desarrollo de sensores

Los derivados del compuesto se exploran para crear sensores, particularmente para detectar iones metálicos en diversos entornos .

Síntesis de derivados de tiofeno

Se emplea en la síntesis de derivados de tiofeno que son cruciales en diversas reacciones químicas y aplicaciones de la ciencia de los materiales .

Estudio de propiedades fotofísicas

Los investigadores utilizan este compuesto para investigar las propiedades fotofísicas que son esenciales para comprender los procesos inducidos por la luz .

Ciencia de los materiales

Debido a sus propiedades estructurales, se utiliza en el desarrollo de materiales con características específicas requeridas en aplicaciones tecnológicas avanzadas .

Mecanismo De Acción

Target of Action

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate, also known as Ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate, is a key intermediate for synthesizing pharmaceuticals that address a wide spectrum of ailments including cancer, inflammation, and bacterial infections

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

Pharmacokinetics

The compound’s solubility in certain solvents suggests that it may have good bioavailability .

Result of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties .

Action Environment

It is known that the compound should be stored at room temperature, away from light, and under inert gas .

This compound offers an unparalleled opportunity to design novel therapeutic agents with unexplored potential for mitigating a range of medical afflictions .

Análisis Bioquímico

Biochemical Properties

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It acts as an intermediate in the synthesis of other organic compounds . The compound interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. These interactions are crucial for the formation of more complex molecules, which can be used in drug development and other biochemical applications .

Cellular Effects

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity . This binding can lead to changes in gene expression and the modulation of various biochemical pathways. Understanding these interactions is crucial for developing targeted therapies and other applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different settings .

Dosage Effects in Animal Models

The effects of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and the levels of certain metabolites .

Transport and Distribution

The transport and distribution of ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These factors are important for understanding the compound’s behavior in different biological systems and its potential therapeutic applications .

Subcellular Localization

Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHICDLJBHTOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1SC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

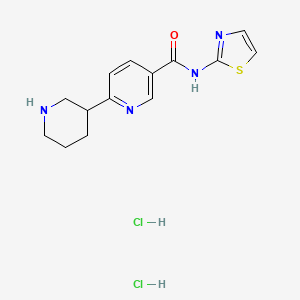

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)